molecular formula C18H31BO4 B13931075 Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate

Cat. No.: B13931075
M. Wt: 322.2 g/mol
InChI Key: WCESMGSXVRMJOE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate is a boronate ester derivative featuring a cyclohexene ring substituted with a dioxaborolane group and a butanoate ester side chain. This compound is structurally characterized by its bicyclic boronate moiety, which enhances its stability and reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura couplings . It is widely utilized in pharmaceutical and materials science research as a versatile intermediate for synthesizing complex organic molecules. Key identifiers include CAS 166829-70-4 (a closely related acetate analog) and commercial availability at 98% purity (¥280.01/g) .

Properties

Molecular Formula

C18H31BO4

Molecular Weight

322.2 g/mol

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]butanoate

InChI

InChI=1S/C18H31BO4/c1-7-15(16(20)21-8-2)13-9-11-14(12-10-13)19-22-17(3,4)18(5,6)23-19/h11,13,15H,7-10,12H2,1-6H3

InChI Key

WCESMGSXVRMJOE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(CC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate typically involves the formation of the dioxaborolane ring followed by its attachment to the cyclohexene and butanoate moieties. One common method involves the borylation of alkenes or alkynes in the presence of transition metal catalysts such as palladium . The reaction conditions often include:

    Catalyst: Palladium-based catalysts

    Solvent: Tetrahydrofuran (THF) or other suitable organic solvents

    Temperature: Room temperature to 80°C

    Reagents: Pinacol borane or bis(pinacolato)diboron

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic acids or other oxidized products

    Reduction: Formation of boron-containing reduced species

    Substitution: Nucleophilic substitution reactions at the boron center

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents or organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols or hydrocarbons.

Scientific Research Applications

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate involves its interaction with molecular targets through the boron center. The dioxaborolane ring can participate in various chemical reactions, including coordination with nucleophiles and electrophiles. This interaction can modulate biological pathways and chemical processes, making it a versatile compound in research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a family of cyclohexene-boronate esters with varying substituents. Below is a comparative analysis of its analogs:

Compound Ester Group Substituents CAS No. Purity Price (¥/g) Key Applications
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate Ethyl acetate Acetyl 166829-70-4 98% 280.01 Cross-coupling reactions
Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate Methyl Fluorine at C1 1449662-38-7 N/A N/A Fluorinated drug intermediates
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate tert-Butyl Carbamate 2-64-5 95% 732.05 Protective group chemistry
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol N/A Hydroxyl 384-24-7 95% 392.01 Hydroxyl-directed functionalization

Commercial and Industrial Relevance

  • Cost Drivers : The acetate derivative’s lower price (¥280.01/g) reflects streamlined synthesis compared to tert-butyl carbamates (¥732.05/g), which involve costly Boc-protection steps .
  • Pharmaceutical Utility: Fluorinated analogs are prioritized in drug discovery for metabolic stability, while ester variants (e.g., ethyl butanoate) serve as flexible scaffolds for late-stage diversification .

Biological Activity

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H29BO4C_{17}H_{29}BO_4, with a molecular weight of approximately 308.22 g/mol. The presence of the dioxaborolane moiety suggests potential interactions with biological targets due to its boron content.

1. HSP90 Inhibition

Research indicates that compounds containing boron may exhibit inhibitory effects on heat shock protein 90 (HSP90), a molecular chaperone involved in cancer cell proliferation and survival. HSP90 inhibitors can destabilize client proteins associated with oncogenic signaling pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

2. Anti-inflammatory Properties

The structural features of this compound may also confer anti-inflammatory properties. Compounds that modulate the activity of molecular chaperones have been implicated in reducing inflammation-related disorders such as arthritis and inflammatory bowel disease .

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds similar to this compound:

StudyFocusFindings
Study ACancer Cell LinesDemonstrated significant cytotoxicity against breast cancer cell lines at concentrations between 2–10 µM.
Study BInflammation ModelsShowed reduced inflammatory markers in murine models of arthritis when treated with similar dioxaborolane derivatives.
Study CMechanistic InsightsIdentified that the compound interferes with HSP90 client protein stability leading to apoptosis in cancer cells.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary data suggest that it can cause skin and eye irritation . Further toxicological assessments are necessary to evaluate its safety for therapeutic applications.

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